molecular formula C11H11NS2 B12121548 5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol

5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol

Cat. No.: B12121548
M. Wt: 221.3 g/mol
InChI Key: RXEPKZVBVJTWEZ-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . This particular compound is characterized by the presence of a thiazole ring substituted with a 4-methylphenylmethyl group and a thiol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with thioamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

    Oxidation: Formation of disulfides.

    Substitution: Formation of halogenated or nitro-substituted thiazoles.

    Reduction: Formation of reduced thiazole derivatives.

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, leading to the inhibition of enzyme activity. Additionally, the thiazole ring can intercalate with DNA, disrupting replication and transcription processes . These interactions contribute to the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol is unique due to the presence of both a 4-methylphenylmethyl group and a thiol group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C11H11NS2/c1-8-2-4-9(5-3-8)6-10-7-12-11(13)14-10/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

RXEPKZVBVJTWEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CNC(=S)S2

Origin of Product

United States

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